2-Amino-2-(3-(tert-butyl)bicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride
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Overview
Description
2-Amino-2-(3-(tert-butyl)bicyclo[111]pentan-1-yl)acetic acid hydrochloride is a synthetic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-(tert-butyl)bicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride typically involves the following steps:
Formation of the bicyclic core: The bicyclo[1.1.1]pentane core is synthesized through a series of cyclization reactions.
Introduction of the tert-butyl group: The tert-butyl group is introduced through alkylation reactions, where tert-butyl halides are used as alkylating agents.
Amination and acetic acid addition: The amino group is introduced through nucleophilic substitution reactions, followed by the addition of acetic acid to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-throughput screening .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(3-(tert-butyl)bicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where the amino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-2-(3-(tert-butyl)bicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-2-(3-(tert-butyl)bicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3-Aminobicyclo[1.1.1]pentan-1-yl)carbamate
- (S)-2-Amino-2-(bicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride
Uniqueness
2-Amino-2-(3-(tert-butyl)bicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride is unique due to its specific bicyclic structure and the presence of the tert-butyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research applications and distinguishes it from other similar compounds .
Properties
IUPAC Name |
2-amino-2-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2.ClH/c1-9(2,3)11-4-10(5-11,6-11)7(12)8(13)14;/h7H,4-6,12H2,1-3H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRSUKIZBZAXRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C12CC(C1)(C2)C(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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